Isopentenol
Overview
Description
Isopentenol, also known as 3-methyl-1-butanol, is a C5 branched alcohol . It is one of several isomers of amyl alcohol (pentanol) . It has a molecular formula of C5H10O and an average mass of 86.132 Da . It is an important platform chemical for synthesizing various products and has recently been studied for its biotechnological production .
Molecular Structure Analysis
The molecular structure of this compound includes a longer carbon chain and a methyl branch . The this compound molecule contains a total of 15 bonds. There are 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 hydroxyl group .Chemical Reactions Analysis
The biosynthesis of isoprene and isopentenols in cell factories is more sustainable and environmentally friendly . All isoprenoids are derived from the universal C5 prenyl phosphate precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are supplied by the methylerythritol phosphate (MEP) pathway or the mevalonate (MVA) pathway .Physical And Chemical Properties Analysis
This compound has better combustion properties than well-known biofuels (ethanol), and its volumetric energy density is over 30% higher than ethanol . It is considered a better alternative than ethanol to gasoline .Scientific Research Applications
Biofuel and Chemical Production
Isopentenol, also known as isoprenol, holds significant potential as a biofuel and as a precursor for various commodity chemicals like isoprene. Kang et al. (2017) developed an "IPP-bypass" this compound pathway to optimize its biological production via the mevalonate pathway in Escherichia coli, overcoming challenges like high ATP requirements and toxicity issues associated with isopentenyl diphosphate (IPP) (Kang et al., 2017). Additionally, Li et al. (2018) highlighted the biotechnological production of this compound, emphasizing its sustainable and environmentally friendly production over conventional petroleum-based methods (Li et al., 2018).
Metabolic Engineering for Enhanced Production
Liu et al. (2014) focused on optimizing the native 2-methyl-(D)-erythritol-4-phosphate (MEP) pathway in E. coli for increased this compound production. They achieved a 3.3-fold increase in production by overexpressing key enzymes and tuning the glycolysis pathway (Liu et al., 2014). George et al. (2014) developed a systematic approach to pathway analysis, identifying primary determinants for efficient this compound production and constructing a strain with improved yield (George et al., 2014).
This compound Production in Corynebacterium glutamicum
Sasaki et al. (2019) explored Corynebacterium glutamicum as an alternative host for this compound production, finding it to be tolerant to both the final product and various ionic liquids used in biomass pretreatment. They achieved an this compound titer of 1.25 g/L through targeted proteomics and strain engineering (Sasaki et al., 2019).
Environmental and Economic Aspects
Baral et al. (2019) analyzed the production cost, greenhouse gas emissions, and water footprint of biologically produced this compound. They concluded that with technological improvements, this compound could achieve significant GHG reduction compared to gasoline and become cost-competitive (Baral et al., 2019).
This compound in Cell-Free Systems
Ward et al. (2019) demonstrated the use of cell-free systems for biosynthesis of isoprenoids using this compound. This approach combines the precision of chemistry with the versatility of biology, simplifying the commercial synthesis of isoprenoid products (Ward et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-methylbut-1-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h3-6H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDTXNVYSHVCGW-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27214-40-0 | |
Record name | Isopentenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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